molecular formula C21H25ClN2O2S B12293641 N-DesmethylEletriptanHydrochloride

N-DesmethylEletriptanHydrochloride

Cat. No.: B12293641
M. Wt: 405.0 g/mol
InChI Key: PPISBGKXDNXXHO-UHFFFAOYSA-N
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Description

N-DesmethylEletriptanHydrochloride is a chemical compound that serves as an impurity standard of Eletriptan. Eletriptan is a medication classified as a serotonin receptor agonist used in the treatment of migraines. Structurally, this compound is part of the triptan class of drugs and is known for its specific action on serotonin receptors, making it effective in addressing migraine symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DesmethylEletriptanHydrochloride involves the demethylation of Eletriptan. This process typically requires specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of a demethylating agent under controlled temperature and pressure to ensure the selective removal of the methyl group from Eletriptan .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-DesmethylEletriptanHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully reduced amine derivatives .

Scientific Research Applications

N-DesmethylEletriptanHydrochloride has several scientific research applications, including:

Mechanism of Action

N-DesmethylEletriptanHydrochloride exerts its effects by binding to serotonin receptors in the brain. This binding leads to the constriction of blood vessels, which helps alleviate the pain associated with migraines. The molecular targets involved include various serotonin receptor subtypes, such as 5-HT1B and 5-HT1D receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-DesmethylEletriptanHydrochloride is unique due to its specific demethylated structure, which provides distinct pharmacological properties compared to its parent compound, Eletriptan. This uniqueness makes it valuable for research and quality control in the pharmaceutical industry .

Properties

Molecular Formula

C21H25ClN2O2S

Molecular Weight

405.0 g/mol

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-(pyrrolidin-2-ylmethyl)-1H-indole;hydrochloride

InChI

InChI=1S/C21H24N2O2S.ClH/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18;/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2;1H

InChI Key

PPISBGKXDNXXHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

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